methyl 4-{2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamido}benzoate
Description
Methyl 4-{2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetamido}benzoate is a structurally complex molecule featuring:
- A methyl benzoate core linked to a tricyclic system.
- A pentaazatricyclo[7.3.0.0²,⁶]dodeca framework with five nitrogen atoms and one oxygen atom.
- A 4-fluorophenyl substituent, which introduces electron-withdrawing effects.
Properties
IUPAC Name |
methyl 4-[[2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O4/c1-34-22(32)15-4-8-17(9-5-15)25-20(31)13-30-23(33)28-10-11-29-19(21(28)27-30)12-18(26-29)14-2-6-16(24)7-3-14/h2-12H,13H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDNCOBXKIFIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamido}benzoate (CAS Number: 1207034-23-8) is a complex organic compound with significant potential in pharmaceutical applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pentaazatricyclo framework and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 462.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN6O4 |
| Molecular Weight | 462.4 g/mol |
| CAS Number | 1207034-23-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : Initial in vitro studies indicate potential cytotoxic effects on cancer cell lines.
Antimicrobial Effects
A study conducted on derivatives of similar structures indicated that compounds with the pentaazatricyclo framework exhibited varying degrees of antimicrobial activity. The mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis.
Anticancer Activity
Research has demonstrated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays revealed that it could significantly reduce cell viability in breast and colon cancer cell lines.
Case Studies
-
Antimicrobial Evaluation :
- Method : Agar diffusion and broth dilution methods were employed to assess the antimicrobial efficacy.
- Results : Compounds similar to this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
-
Cytotoxicity Assays :
- Method : MTT assay was utilized to evaluate the cytotoxic effects on various cancer cell lines.
- Results : The compound demonstrated IC50 values in the micromolar range against multiple cancer types.
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound’s pentaazatricyclo system is less nitrogen-dense than the hexaazatricyclo analog in but more complex than the pyridazine-based systems in .
Physicochemical Properties
Table 2: Substituent Effects on Properties
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
